Xylobiose

Beschreibung

Structure

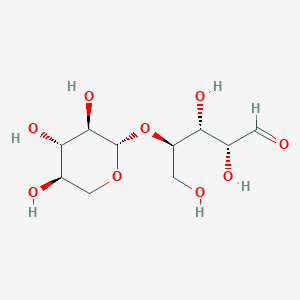

2D Structure

Eigenschaften

IUPAC Name |

(2R,3R,4R)-2,3,5-trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O9/c11-1-4(13)7(15)6(2-12)19-10-9(17)8(16)5(14)3-18-10/h1,4-10,12-17H,2-3H2/t4-,5+,6+,7+,8-,9+,10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNRKWHRVIAKLP-RSZZQXBVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC(CO)C(C(C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10905097 | |

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6860-47-5 | |

| Record name | Xylobiose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6860-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylobiose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006860475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylobiose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10905097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLOBIOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID02R0EG7P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Core Properties of Beta-1,4-Xylobiose: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the fundamental chemical, physical, and biological characteristics of beta-1,4-xylobiose, a disaccharide of significant interest in the fields of biotechnology, nutrition, and pharmacology. This technical guide provides a comprehensive overview of its core properties, supported by experimental data, detailed methodologies, and visual representations of its key signaling and metabolic pathways.

Core Physicochemical and Biochemical Properties

Beta-1,4-xylobiose is a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond. Its fundamental properties are summarized below, providing a quantitative basis for its application in research and development.

Table 1: Physicochemical Properties of Beta-1,4-Xylobiose

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₉ | [1] |

| Molar Mass | 282.24 g/mol | [2] |

| Solubility | Soluble in Water; Soluble in DMSO (100 mg/mL) | [3][4] |

| Physical State | Crystalline solid (at standard conditions) | [5] |

Table 2: Biochemical and Enzymatic Properties of Beta-1,4-Xylobiose

| Parameter | Enzyme/System | Value | Reference |

| Enzymatic Hydrolysis | Primarily by β-xylosidases | - | [6] |

| Km | β-xylosidase (from Thermoanaerobacterium sp.) | 3.3 ± 0.7 mM | [7] |

| kcat | β-xylosidase (from Thermoanaerobacterium sp.) | 2.7 ± 0.4 s⁻¹ | [7] |

| kcat/Km | β-xylosidase (from Thermoanaerobacterium sp.) | 0.82 ± 0.21 mM⁻¹·s⁻¹ | [7] |

| Km | β-xylosidase (Xln-DT) | 0.93 mM | [8] |

| Vmax | β-xylosidase (Xln-DT) | 714.29 U/mg | [8] |

| Km | β-xylosidase (from Pseudozyma hubeiensis) | 0.537 mM | [9] |

| Vmax | β-xylosidase (from Pseudozyma hubeiensis) | 314 µmol min⁻¹ mg⁻¹ | [9] |

| Km | β-xylosidase (from horse manure compost) | 5.3 mM | [10] |

| Vmax | β-xylosidase (from horse manure compost) | 122 U/mg | [10] |

| Km | β-xylosidase (from Weissella sp.) | - | [11] |

| kcat | β-xylosidase (from Weissella sp.) | 907 s⁻¹ | [11] |

| Prebiotic Activity | Promotes growth of beneficial gut bacteria (e.g., Bifidobacterium, Lactobacillus) | - | [12][13] |

Key Signaling and Metabolic Pathways

Beta-1,4-xylobiose exerts its biological effects through the modulation of specific signaling and metabolic pathways. The following diagrams, generated using Graphviz, illustrate these complex interactions.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of beta-1,4-xylobiose.

Production of Beta-1,4-Xylobiose via Enzymatic Hydrolysis of Xylan

This protocol describes the laboratory-scale production of this compound from a commercially available xylan source using endo-1,4-β-xylanase.

-

Materials:

-

Beechwood xylan (or other suitable xylan source)

-

Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma reesei)

-

Sodium acetate buffer (50 mM, pH 5.0)

-

3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

-

Xylose standard solution

-

Deionized water

-

Heating block or water bath

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 2% (w/v) suspension of beechwood xylan in 50 mM sodium acetate buffer (pH 5.0).

-

Pre-incubate the xylan suspension at 50°C for 15 minutes to ensure complete hydration.

-

Add endo-1,4-β-xylanase to the xylan suspension. The optimal enzyme concentration should be determined empirically, but a starting point of 10 U/g of xylan is recommended.

-

Incubate the reaction mixture at 50°C with gentle agitation for a defined period (e.g., 4, 8, 12, 24 hours). Time course experiments are recommended to determine the optimal hydrolysis time for maximizing this compound yield while minimizing the production of xylose.

-

Terminate the enzymatic reaction by boiling the mixture for 10 minutes to denature the enzyme.

-

Centrifuge the reaction mixture to pellet any insoluble xylan.

-

The supernatant, containing xylooligosaccharides including this compound, can be collected for purification and analysis.

-

Quantify the total reducing sugars in the hydrolysate using the DNS method against a xylose standard curve to monitor the progress of hydrolysis.[14]

-

Purification of Beta-1,4-Xylobiose by Size-Exclusion Chromatography

This protocol outlines the purification of this compound from the enzymatic hydrolysate.

-

Materials:

-

Enzymatic hydrolysate containing this compound

-

Size-exclusion chromatography column (e.g., Bio-Gel P-2)

-

Deionized water (as the mobile phase)

-

Fraction collector

-

Refractive index (RI) detector or a method for analyzing sugar content in fractions (e.g., TLC, HPLC)

-

This compound standard

-

-

Procedure:

-

Equilibrate the size-exclusion chromatography column with deionized water at a constant flow rate.

-

Concentrate the enzymatic hydrolysate if necessary.

-

Load the concentrated hydrolysate onto the column.

-

Elute the sugars with deionized water at a constant flow rate.

-

Collect fractions using a fraction collector.

-

Monitor the elution profile using an in-line RI detector or by analyzing the sugar content of each fraction.

-

Identify the fractions containing pure this compound by comparing their retention time with that of a this compound standard.

-

Pool the fractions containing pure this compound and lyophilize to obtain a powdered sample.

-

Quantification of Beta-1,4-Xylobiose using High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound.

-

Materials:

-

Purified this compound sample or hydrolysate

-

This compound standard solutions of known concentrations

-

HPLC system equipped with a refractive index (RI) detector

-

Carbohydrate analysis column (e.g., Aminex HPX-87P)

-

Deionized water (HPLC grade) as the mobile phase

-

-

Procedure:

-

Prepare a series of this compound standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5 mg/mL) in deionized water.

-

Set up the HPLC system with the carbohydrate analysis column and RI detector.

-

Set the column temperature (e.g., 80-85°C) and mobile phase flow rate (e.g., 0.6 mL/min) according to the column manufacturer's recommendations.

-

Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample containing this compound.

-

Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard.

-

Quantify the concentration of this compound in the sample using the calibration curve.[15][16]

-

Conclusion

Beta-1,4-xylobiose possesses a unique combination of physicochemical and biological properties that make it a molecule of great interest for various applications. Its prebiotic activity, coupled with its ability to modulate key signaling pathways involved in metabolic health and intestinal barrier function, underscores its potential as a functional food ingredient and a therapeutic agent. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising disaccharide.

References

- 1. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. A Novel Subfamily of Endo-β-1,4-Glucanases in Glycoside Hydrolase Family 10 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Co-production of Xylooligosaccharides and Xylose From Poplar Sawdust by Recombinant Endo-1,4-β-Xylanase and β-Xylosidase Mixture Hydrolysis [frontiersin.org]

- 9. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a highly xylose tolerant β-xylosidase isolated from high temperature horse manure compost - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of a family 43 β-xylosidase from the xylooligosaccharide utilizing putative probiotic Weissella sp. strain 92 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Identification and Characterization of a Novel Endo-β-1,4-Xylanase from Streptomyces sp. T7 and Its Application in Xylo-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Xylobiose: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Disaccharide of D-xylose: Structure, Function, and Therapeutic Potential

Abstract

Xylobiose, a disaccharide composed of two D-xylose units linked by a β(1→4) glycosidic bond, is emerging as a molecule of significant interest in the fields of biotechnology, nutrition, and pharmacology.[1][2] Derived from the hydrolysis of xylan, a major component of plant hemicellulose, this compound exhibits a range of biological activities with potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, enzymatic synthesis and degradation, biological functions, and relevant experimental methodologies. The information is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising disaccharide.

Introduction

This compound [(2R,3R,4R)-2,3,5-Trihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypentanal] is the fundamental repeating unit of xylan, one of the most abundant polysaccharides in nature.[1][3] Its structure consists of two D-xylopyranose residues joined by a β-1,4-linkage.[3] While historically studied in the context of biomass degradation and biofuel production, recent research has illuminated its potential as a prebiotic, a modulator of intestinal barrier function, and an agent in metabolic regulation.[1][4][5] This guide aims to consolidate the current scientific knowledge on this compound, providing a technical foundation for further research and development.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid.[2] Its chemical and physical properties are summarized in the table below, providing essential data for experimental design and application development.

| Property | Value | Reference |

| Molecular Formula | C10H18O9 | [1][3][6] |

| Molecular Weight | 282.24 g/mol | [1][3][6] |

| CAS Number | 6860-47-5 | [1][3][7] |

| Appearance | Off-white powder | [1] |

| Purity (typical) | ≥ 90% (HPLC) | [6] |

| Optical Rotation | [α]20D = -24° to -28° (c=10 in H2O) | [1] |

| Solubility | Soluble in water. Soluble in DMSO at 100 mg/mL (354.3 mM). | [2][8] |

Enzymatic Synthesis and Degradation

The controlled production and breakdown of this compound are primarily achieved through enzymatic processes, which are central to its industrial production and biological activity.

Enzymatic Synthesis

This compound is predominantly produced through the enzymatic hydrolysis of xylan, a complex hemicellulose. This process typically involves the action of endo-1,4-β-xylanases (EC 3.2.1.8), which randomly cleave the β-1,4-glycosidic bonds within the xylan backbone to yield xylo-oligosaccharides (XOS) of varying lengths, including this compound.[9][10] The selection of specific xylanases and reaction conditions allows for the targeted production of this compound.

A key aspect of enzymatic synthesis is the potential for transxylosylation , a reaction catalyzed by certain β-xylosidases where a xylosyl residue is transferred from this compound to an acceptor molecule, which can be another sugar or an alcohol.[11] This can be utilized to synthesize novel alkyl β-xylosides.[11]

Experimental Protocol: Enzymatic Production of this compound from Xylan

This protocol outlines a general procedure for the laboratory-scale production of this compound from a xylan source, such as birchwood or corncob xylan.

Materials:

-

Xylan source (e.g., birchwood xylan)

-

Endo-1,4-β-xylanase (e.g., from Aspergillus niger or Trichoderma viride)[12]

-

Phosphate buffer (50 mM, pH adjusted to the enzyme's optimum, typically pH 5.0-7.0)

-

Deionized water

-

Heating/stirring plate or shaking incubator

-

Centrifuge

-

Equipment for product purification (e.g., activated carbon column, chromatography system)

-

HPLC or TLC for product analysis

Procedure:

-

Substrate Preparation: Prepare a suspension of xylan (e.g., 5-10% w/v) in the phosphate buffer.[13] Heat and stir the suspension to ensure homogeneity.

-

Enzymatic Hydrolysis: Cool the xylan suspension to the optimal temperature for the selected xylanase (e.g., 50°C).[12][13] Add the xylanase at a predetermined enzyme loading (e.g., 100 U/g of substrate).[13]

-

Incubation: Incubate the reaction mixture with continuous agitation for a specified duration (e.g., 12-24 hours).[13] The reaction time can be optimized to maximize the yield of this compound.

-

Enzyme Inactivation: Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.[13][14]

-

Clarification: Centrifuge the hydrolysate to remove any insoluble solids.[13]

-

Purification: The supernatant containing this compound and other xylo-oligosaccharides can be purified. A common method involves activated carbon chromatography, where monosaccharides are washed away, and oligosaccharides are subsequently eluted with an ethanol gradient.[15] More advanced purification can be achieved using centrifugal partition chromatography (CPC) or other forms of liquid chromatography.[15][16]

-

Analysis: Analyze the purified fractions for this compound content and purity using HPLC with a suitable column (e.g., Aminex) and a refractive index detector, or by TLC.[13][14][17][18]

Enzymatic Degradation

The breakdown of this compound into its constituent D-xylose monomers is catalyzed by β-xylosidases (EC 3.2.1.37).[9][19] These enzymes cleave the β-1,4-glycosidic bond from the non-reducing end of this compound and other small xylo-oligosaccharides.[19] The activity of β-xylosidases is crucial in various biological systems for the complete utilization of xylan-derived sugars.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 6860-47-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, >=90% (HPLC) | C10H18O9 | CID 5107731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 6860-47-5 [chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enzymatic Cocktail Formulation for Xylan Hydrolysis into Xylose and Xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. mdpi.com [mdpi.com]

- 13. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Separation and purification of xylose oligomers using centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 19. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

The Prebiotic Potential of Xylobiose: A Technical Guide for Researchers

An in-depth examination of the mechanisms and experimental validation of xylobiose as a modulator of gut microbiota and host health.

This technical guide provides a comprehensive overview of the preliminary investigations into the prebiotic potential of this compound, a disaccharide component of xylooligosaccharides (XOS). Synthesizing findings from recent in vitro and in vivo studies, this document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel prebiotics. The guide details the effects of this compound on gut microbial composition, the production of beneficial metabolites, and its influence on host signaling pathways.

Modulation of Gut Microbiota

This compound has demonstrated a significant capacity to selectively stimulate the growth of beneficial gut bacteria, particularly species of Bifidobacterium and Lactobacillus.[1][2][3] This bifidogenic effect is a hallmark of its prebiotic activity.[4] Composed of two xylose units linked by a β-1,4 glycosidic bond, this compound is resistant to digestion by human gastrointestinal enzymes, allowing it to reach the colon intact where it is fermented by specific members of the microbiota.[1][5]

Studies have shown that supplementation with xylooligosaccharides, with this compound as a primary component, leads to a notable increase in the abundance of these beneficial genera.[6][7] For instance, in vitro fermentation of XOS derived from birchwood xylan with pediatric fecal samples resulted in a significant increase in Bifidobacterium populations.[8] Similarly, in vivo studies in piglets have shown that dietary XOS supplementation significantly increased the abundance of Lactobacillus in both the ileum and cecum.[9] This selective proliferation of beneficial microbes contributes to the inhibition of pathogenic bacteria through competitive exclusion and the reduction of intestinal pH.[1]

Table 1: Effects of this compound/XOS on Gut Microbiota Composition

| Study Type | Subject | Dosage | Duration | Key Findings | Reference |

| In vitro Fermentation | Human Fecal Inocula | 1% (w/v) XOS | 24 hours | Significant increase in Bifidobacterium and Lactobacillus populations. | [10] |

| In vitro Fermentation | Human Fecal Inocula | Not specified | 48 hours | Increase in Bacteroides and decrease in Proteobacteria. | [11][12] |

| In vivo | Weaned Piglets | 500 mg/kg XOS | 28 days | Significantly increased abundance of Lactobacillus in the ileum and cecum; decreased Clostridium sensu stricto 1, Escherichia-Shigella, and Terrisporobacter. | [9] |

| In vivo | High-Fat Diet Mice | Not specified | Not specified | Increased abundance of Bifidobacteria, Lachnospiraceae, and S24-7 bacteria. | [13] |

| Human Clinical Trial | Healthy Adults | 1.2 g/day XOS | 6 weeks | Significant increase in fecal Bifidobacterium spp. | [7] |

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][4][14] These metabolites play a crucial role in maintaining gut homeostasis and have systemic health benefits.[14][15] Acetate is the most abundant SCFA produced and serves as a substrate for other bacteria and an energy source for peripheral tissues.[16] Propionate is primarily metabolized in the liver and has been implicated in regulating gluconeogenesis and satiety. Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and anti-proliferative properties.[17]

Several studies have quantified the production of SCFAs following XOS fermentation. An in vitro study using human fecal inocula demonstrated that XOS fermentation led to the highest production of butyrate compared to lactulose.[11][12] In vivo studies in piglets have shown that dietary supplementation with 500 mg/kg XOS significantly increased the total SCFA, propionate, and butyrate concentrations in the cecum.[9]

Table 2: Short-Chain Fatty Acid Production from this compound/XOS Fermentation

| Study Type | Substrate | Key Findings (Concentration) | Reference |

| In vitro Fermentation | XOS from Bacillus subtilis 3610 | Butyrate: 9.0 ± 0.6 mM (Donor 1), 10.5 ± 0.8 mM (Donor 2) | [11][12] |

| In vitro Fermentation | XOS from Barley Straw | Total SCFAs: 90.1 mM after 30 hours. | [15] |

| In vivo (Weaned Piglets) | 500 mg/kg XOS in diet | Significant increase in total SCFAs, propionate, and butyrate in the cecum. | [9] |

| In vivo (High-Fat Diet Mice) | XOS diet | Significantly higher cecum levels of acetic, propionic, and butyric acids compared to the high-fat diet group. | [13] |

| In vitro Fermentation | XOS from Bengal Gram Husk and Wheat Bran | Acetate was the major SCFA produced (75.4 to 100 mol%). | [16] |

Influence on Host Signaling Pathways

The beneficial effects of this compound extend beyond the gut lumen, influencing host cellular signaling pathways that regulate intestinal barrier integrity and immune function. The production of SCFAs, particularly butyrate, is a key mechanism through which this compound exerts these effects.

High levels of SCFAs have been shown to maintain the integrity of the gastrointestinal barrier by regulating cecal cell proliferation and apoptosis, and by encouraging goblet cell differentiation via the Notch and Wnt/β-catenin signaling pathways.[1] Butyrate, for example, can enhance the expression of tight junction proteins such as zonula occludens-1 (ZO-1), occludin, and claudin-1, thereby strengthening the intestinal barrier.[6] A compromised intestinal barrier is associated with increased permeability and the translocation of harmful substances like lipopolysaccharides (LPS), which can trigger inflammatory responses.

Furthermore, SCFAs can modulate immune responses by interacting with G-protein coupled receptors (GPCRs) such as GPR41, GPR43, and GPR109A expressed on various immune cells. This interaction can lead to the suppression of pro-inflammatory cytokines and the promotion of regulatory T-cell differentiation, contributing to an anti-inflammatory environment in the gut.

References

- 1. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) [pubs.rsc.org]

- 3. Prebiotic Xylo-Oligosaccharides Modulate the Gut Microbiome to Improve Innate Immunity and Gut Barrier Function and Enhance Performance in Piglets Experiencing Post-Weaning Diarrhoea [mdpi.com]

- 4. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prebiotic Effects of Xylooligosaccharides on the Improvement of Microbiota Balance in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cib.csic.es [cib.csic.es]

- 9. orbi.uliege.be [orbi.uliege.be]

- 10. Production, Characterization and Prebiotic Potential of Xylooligosaccharides Produced from Wheat Bran using Enterobacter hormaechei KS1 Xylanase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro assessment of prebiotic properties of xylooligosaccharides produced by Bacillus subtilis 3610 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Fermentation of xylo-oligosaccharides obtained from wheat bran and Bengal gram husk by lactic acid bacteria and bifidobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity [frontiersin.org]

An In-depth Technical Guide to Bacterial Xylobiose Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of xylobiose metabolism in bacteria. It details the transport of this compound into the cell, its subsequent enzymatic breakdown, the metabolic fate of its constituent monomers, and the intricate regulatory networks that govern these processes. The content is supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deep understanding of this critical area of microbial carbohydrate utilization.

This compound Transport: The Gateway to Metabolism

Bacteria have evolved specialized and highly efficient systems to capture xylo-oligosaccharides, such as this compound, from the environment. The predominant mechanism for this compound uptake is through ATP-binding cassette (ABC) transporters.[1][2] These multi-protein complexes utilize the energy from ATP hydrolysis to actively transport substrates across the cell membrane, even against a significant concentration gradient.[3][4]

A typical bacterial this compound ABC transporter system consists of three core components:

-

A Solute-Binding Protein (SBP): This periplasmic or membrane-anchored lipoprotein (in Gram-positive bacteria) serves as the initial, high-affinity receptor for this compound.[5][6]

-

Transmembrane Domains (TMDs): These proteins form a channel through the cytoplasmic membrane through which the substrate is translocated.[2]

-

Nucleotide-Binding Domains (NBDs): Located on the cytoplasmic side, these domains bind and hydrolyze ATP, providing the energy that drives conformational changes in the TMDs to facilitate transport.[2][3]

Notable examples include the BxlEFG system in Streptomyces thermoviolaceus and the XynEFG system in Geobacillus stearothermophilus, both of which are dedicated to the uptake of xylo-oligosaccharides.[5][7]

Visualizing the ABC Transport System

Caption: Workflow of a typical bacterial ABC transporter for this compound uptake.

Quantitative Data: Transporter Affinity

The affinity of the solute-binding protein for its substrate is a critical determinant of transport efficiency, especially in nutrient-limited environments. The BxlE protein from Streptomyces thermoviolaceus exhibits a particularly high affinity for this compound.

| Transporter Component | Bacterium | Substrate | Affinity (Kd) | Reference |

| BxlE (SBP) | Streptomyces thermoviolaceus | This compound | 8.75 x 10-9 M | [5][8] |

| BxlE (SBP) | Streptomyces thermoviolaceus | Xylotriose | 8.42 x 10-8 M | [5][8] |

| CebE (SBP) | Streptomyces scabies | Cellobiose | ~14 nM | [9] |

| CebE (SBP) | Streptomyces scabies | Cellotriose | ~2 nM | [9] |

Intracellular this compound Catabolism

Once inside the cytoplasm, this compound is rapidly cleaved into its constituent xylose monomers. Bacteria primarily employ two enzymatic strategies for this crucial step: hydrolysis and phosphorolysis.

Hydrolytic Pathway via β-Xylosidase

The most common pathway involves the hydrolytic cleavage of the β-1,4-glycosidic bond in this compound by a β-xylosidase (EC 3.2.1.37). This reaction consumes one molecule of water and yields two molecules of D-xylose.[10][11]

Reaction: this compound + H₂O → 2 D-xylose

These intracellular β-xylosidases are often encoded within the same operon as the this compound transporter components, ensuring coordinated expression.[5] For example, the bxlA gene, encoding a β-xylosidase, is part of the bxlEFGA operon in S. thermoviolaceus.[5]

Phosphorolytic Pathway via this compound Phosphorylase

An alternative, more energy-efficient pathway involves the phosphorolytic cleavage of this compound, catalyzed by This compound phosphorylase (XBP). This reaction uses inorganic phosphate (Pi) to break the glycosidic bond, yielding one molecule of D-xylose and one molecule of α-D-xylose-1-phosphate.

Reaction: this compound + Pi ⇌ D-xylose + α-D-xylose-1-phosphate

This mechanism is analogous to the well-characterized cellobiose phosphorylase (CbP) and cellodextrin phosphorylase (CdP) found in cellulolytic bacteria like Clostridium thermocellum.[12][13] The key advantage of phosphorolysis is that one of the resulting sugar molecules is already phosphorylated, saving one molecule of ATP that would otherwise be required for the subsequent activation of xylose by xylulokinase.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of β-xylosidases vary between species and are influenced by factors such as pH and temperature. Many studies use synthetic substrates like p-nitrophenyl-β-D-xylopyranoside (pNPX) for ease of detection.

| Enzyme | Bacterium | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference | | :--- | :--- | :--- | :--- | :--- | | β-Xylosidase B | Bacillus stearothermophilus | o-nitrophenyl-β-D-xylopyranoside | 6.43 | 1.45 (per unit not mg) |[14] | | GbtXyl43A | Geobacillus thermoleovorans | pNP-Xylopyranoside | 2.845 | 0.0033 (mM/min) |[15] | | XynB2 | Geobacillus stearothermophilus | 4-methylumbelliferyl xylopyranoside | 0.20 | 0.57 (nmol/s) |[16] | | XylP81 (GH39) | Metagenomic (from compost) | pNP-Xylopyranoside | 5.3 | 122 |[17] |

Downstream Metabolism of Xylose

The D-xylose generated from this compound breakdown enters the central carbon metabolism, most commonly via the xylose isomerase pathway , which feeds into the Pentose Phosphate Pathway (PPP).[18][19]

-

Isomerization: D-xylose isomerase (XylA) converts D-xylose into D-xylulose.

-

Phosphorylation: D-xylulokinase (XylB) phosphorylates D-xylulose using ATP to produce D-xylulose-5-phosphate.

-

Pentose Phosphate Pathway: D-xylulose-5-phosphate is a key intermediate of the PPP, where it is further converted into intermediates like fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then enter glycolysis.[20]

Visualizing the Central Metabolic Pathway

Caption: Intracellular catabolism of this compound and its entry into central metabolism.

Regulation of this compound Metabolism

The expression of genes involved in this compound transport and catabolism is tightly regulated to ensure that the metabolic machinery is synthesized only when this compound is available and preferred carbon sources, like glucose, are absent. This control is exerted primarily at the transcriptional level through repressors and activators.

Negative Regulation by XylR

In many bacteria, including Bacillus, Geobacillus, and Streptomyces species, the xyl operons are under the negative control of the XylR repressor .[21][22] In the absence of an inducer, the XylR protein binds to a specific operator sequence (xylO) within the promoter region of the target operons.[21] This binding physically blocks RNA polymerase from initiating transcription.

The true inducer molecule is often xylose or this compound itself.[8][22] When this compound enters the cell, it (or the xylose derived from it) binds to XylR, causing a conformational change that releases the repressor from the DNA operator site. This de-repression allows for the transcription of the operon.[6][8]

Positive Regulation and Signal Transduction

In some systems, positive regulation is also critical. In G. stearothermophilus, the expression of the xynEFG ABC transporter is activated by a two-component signal transduction system, XynD-XynC .[6][7][23]

-

XynD: A membrane-bound sensor histidine kinase that likely detects extracellular xylo-oligosaccharides.

-

XynC: A cytoplasmic response regulator.

Upon substrate detection, XynD autophosphorylates and transfers the phosphoryl group to XynC. Phosphorylated XynC then acts as a transcriptional activator, binding to the promoter region of the xynE gene and enhancing its expression by up to 140-fold.[7][23]

Carbon Catabolite Repression (CCR)

When a preferred carbon source like glucose is present, bacteria activate a global regulatory mechanism called Carbon Catabolite Repression (CCR) to prevent the expression of genes for metabolizing alternative sugars.[24] In Gram-positive bacteria like Bacillus, CCR is mediated by the Catabolite Control Protein A (CcpA). When glucose is abundant, CcpA, in complex with phosphorylated HPr, binds to catabolite responsive elements (CRE) in the promoter regions of operons like the xyl operon, repressing their transcription.[25][26]

Visualizing the Regulatory Network

Caption: Key regulatory circuits controlling the this compound utilization operon.

Experimental Protocols

Protocol: β-Xylosidase Activity Assay (pNPX Substrate)

This protocol describes a common method for quantifying β-xylosidase activity using the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX).[11][27]

Materials:

-

Assay Buffer: 50 mM sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum (typically pH 4.5-7.0).

-

Substrate Stock: 5 mM pNPX dissolved in assay buffer.

-

Stop Solution: 1 M or 2 M Sodium Carbonate (Na₂CO₃).

-

Enzyme Sample: Purified enzyme or cell lysate diluted in assay buffer.

-

p-Nitrophenol (pNP) Standard: For creating a standard curve.

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm.

-

96-well microplate or cuvettes.

-

Water bath or incubator set to the enzyme's optimal temperature.

Procedure:

-

Prepare Standard Curve: Prepare a series of dilutions of the pNP standard in assay buffer (e.g., 0 to 200 µM). Add 100 µL of each standard to separate wells of the microplate, followed by 100 µL of Stop Solution. Read absorbance at 410 nm.

-

Reaction Setup: In separate wells of a 96-well plate, add 10-50 µL of the diluted enzyme sample. Prepare a "no enzyme" blank using assay buffer instead of the enzyme sample.

-

Pre-incubation: Equilibrate the plate at the desired reaction temperature (e.g., 50°C) for 5 minutes.

-

Initiate Reaction: Start the reaction by adding 50-90 µL of pre-warmed 5 mM pNPX substrate solution to each well to bring the total volume to 100 µL. Mix gently.

-

Incubation: Incubate the reaction for a fixed time (e.g., 10-30 minutes). The time should be within the linear range of the reaction.

-

Terminate Reaction: Stop the reaction by adding 100 µL of 1 M Na₂CO₃ Stop Solution to each well. The solution will turn yellow in the presence of pNP.

-

Measure Absorbance: Read the absorbance of each well at 410 nm using a microplate reader.

-

Calculate Activity: Subtract the blank reading from the sample readings. Use the standard curve to determine the amount of pNP released (in µmol). Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that liberates 1 µmol of pNP per minute under the specified conditions.

Protocol: Whole-Cell this compound Uptake Assay

This protocol provides a general framework for measuring the uptake of radiolabeled this compound into bacterial cells to characterize transporter activity.

Materials:

-

Radiolabeled Substrate: [¹⁴C]-Xylobiose or [³H]-Xylobiose.

-

Bacterial Culture: Cells grown to mid-log phase in a defined medium without this compound.

-

Wash Buffer: Cold (4°C) buffer appropriate for the bacterium (e.g., PBS or minimal media salts) containing a high concentration of non-radiolabeled this compound (e.g., 100 mM) to stop the uptake and wash away external label.

-

Uptake Buffer: Minimal media salts buffer, pH 7.0.

-

Energy Source: Glucose or another suitable energy source (e.g., 20 mM) to energize the cells, unless studying energy-independent transport.

-

Filtration Manifold: With glass fiber filters (e.g., GF/F, 0.7 µm pore size).

-

Scintillation Vials and Fluid.

-

Liquid Scintillation Counter.

Procedure:

-

Cell Preparation: Harvest mid-log phase cells by centrifugation (e.g., 5000 x g, 10 min, 4°C). Wash the cell pellet twice with cold uptake buffer.

-

Resuspension: Resuspend the cells in uptake buffer to a final concentration of ~0.5-1.0 mg cell dry weight/mL. Add the energy source and incubate at the desired temperature for 5-10 minutes to energize the cells.

-

Initiate Uptake: Aliquot the cell suspension (e.g., 100 µL) into microcentrifuge tubes. Start the transport assay by adding a small volume of radiolabeled this compound to achieve the desired final concentration.

-

Time Course: At specific time points (e.g., 15, 30, 60, 120 seconds), terminate the uptake for each aliquot.

-

Termination and Washing: To terminate, rapidly add 1 mL of ice-cold wash buffer to the aliquot and immediately filter the suspension through a glass fiber filter under vacuum. Wash the filter twice more with 2 mL of cold wash buffer to remove all external radioactivity.

-

Measurement: Place the filter into a scintillation vial, add 5 mL of scintillation fluid, and vortex.

-

Quantification: Measure the radioactivity in a liquid scintillation counter. Determine the protein concentration of the cell suspension used in the assay.

-

Calculate Uptake Rate: Convert counts per minute (CPM) to moles of substrate using the specific activity of the radiolabeled this compound. The uptake rate can be expressed as nmol of this compound per minute per mg of cell protein.

References

- 1. ATP-binding cassette transporters in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP-binding cassette (ABC) transporters: structures and roles in bacterial pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Characterization of a High-Affinity this compound Transporter of Streptomyces thermoviolaceus OPC-520 and Its Transcriptional Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Molecular characterization of a high-affinity this compound transporter of Streptomyces thermoviolaceus OPC-520 and its transcriptional regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. biogot.com [biogot.com]

- 11. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetics and Relative Importance of Phosphorolytic and Hydrolytic Cleavage of Cellodextrins and Cellobiose in Cell Extracts of Clostridium thermocellum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic modeling of phosphorylase-catalyzed iterative β-1,4-glycosylation for degree of polymerization-controlled synthesis of soluble cello-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. bioscience.scientific-journal.com [bioscience.scientific-journal.com]

- 17. d-nb.info [d-nb.info]

- 18. Xylose Metabolism in Bacteria—Opportunities and Challenges towards Efficient Lignocellulosic Biomass-Based Biorefineries [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. researchgate.net [researchgate.net]

- 21. Transcription of the xyl operon is controlled in Bacillus subtilis by tandem overlapping operators spaced by four base-pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Multiple Regulatory Mechanisms Control the Expression of the Geobacillus stearothermophilus Gene for Extracellular Xylanase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A two-component system regulates the expression of an ABC transporter for xylo-oligosaccharides in Geobacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Sequencing and characterization of the xyl operon of a gram-positive bacterium, Tetragenococcus halophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

An In-depth Technical Guide to Exploratory Studies on Xylobiose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of xylobiose derivatives. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to explore the therapeutic potential of this promising class of compounds. This guide details experimental protocols, presents quantitative data in a comparative format, and visualizes key biological pathways and experimental workflows.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be broadly categorized into chemical and enzymatic methods. The choice of method depends on the desired derivative and the required stereoselectivity.

Chemical Synthesis of D-Xylopyranoside Quaternary Ammonium Salts

A notable class of this compound derivatives with significant biological activity is the N-[2-(xylopyranosyloxy)ethyl]ammonium bromides. These compounds can be synthesized through a multi-step chemical process.

Experimental Protocol: Synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-d-xylopyranosyloxy)ethyl]ammonium bromides [1][2]

-

Acetylation of D-xylose: D-xylose is first acetylated to protect the hydroxyl groups. This is a standard procedure in carbohydrate chemistry.

-

Glycosylation: The acetylated xylose is then reacted with a suitable aglycone containing a tertiary amine.

-

Quaternization: The final step involves the quaternization of the tertiary amine with an alkyl bromide to yield the desired quaternary ammonium salt. A solvent-free method has been shown to provide good yields in this step.[2]

Enzymatic Synthesis of this compound and Xylooligosaccharides (XOS)

Enzymatic hydrolysis of xylan-rich biomass is a common and environmentally friendly method for producing this compound and other xylooligosaccharides (XOS).

Experimental Protocol: Enzymatic Hydrolysis of Xylan [3][4]

-

Substrate Preparation: Xylan is extracted from a lignocellulosic source, such as corncob or brewers' spent grain.

-

Enzyme Selection: A cocktail of enzymes is typically used, with endo-1,4-β-xylanases being the key enzyme for cleaving the xylan backbone into smaller oligosaccharides, including this compound. β-xylosidases may also be included to further break down larger oligosaccharides.[4]

-

Hydrolysis Reaction:

-

The xylan substrate is suspended in a suitable buffer (e.g., 100 mM sodium succinate buffer, pH 5.5).[4]

-

The enzyme cocktail is added at a specific concentration (e.g., 0.2 mg of enzyme-protein/g of xylan).[4]

-

The reaction mixture is incubated at an optimal temperature (e.g., 40°C) for a defined period (e.g., up to 48 hours).[4]

-

-

Reaction Termination: The reaction is stopped by heat inactivation of the enzymes (e.g., boiling for 5-10 minutes).

-

Product Analysis: The resulting hydrolysate is analyzed by methods such as High-Performance Liquid Chromatography (HPLC) to quantify the yield of this compound and other XOS.

Purification of this compound

After synthesis, this compound often needs to be purified from the reaction mixture, which may contain unreacted starting materials, other oligosaccharides, and monosaccharides like xylose.

Experimental Protocol: Purification of this compound using Activated Charcoal Chromatography [5][6][7]

-

Column Preparation: A chromatography column is packed with activated charcoal.[5]

-

Sample Loading: The crude hydrolysate containing this compound is loaded onto the column.

-

Washing: The column is washed with deionized water to elute monosaccharides and other non-adsorbed impurities.[5]

-

Elution: this compound is then desorbed and eluted from the column using an ethanol-water solution (e.g., 10% ethanol).[5]

-

Purity Analysis: The purity of the collected fractions is assessed using HPLC. This method has been shown to yield this compound with high purity.[5]

Biological Activities and Experimental Evaluation

This compound and its derivatives have demonstrated a range of biological activities, including antimicrobial, anti-diabetic, and prebiotic effects.

Antimicrobial Activity

Certain derivatives of d-xylose, particularly those containing quaternary ammonium salts, have shown promising antimicrobial activity against both bacteria and fungi.[1][8][9]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [10][11][12][13]

-

Microorganism Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity (MIC in µg/mL) of D-Xylopyranoside Quaternary Ammonium Salts [1][8]

| Compound | Alkyl Chain Length | Candida albicans | Candida glabrata | Staphylococcus aureus | Escherichia coli |

| 5b | Hexyl | >1000 | >1000 | >1000 | >1000 |

| 5c | Octyl | 125 | 250 | 62.5 | 125 |

| 5d | Decyl | 31.25 | 62.5 | 15.63 | 31.25 |

Note: The data suggests that antimicrobial activity increases with the length of the alkyl chain on the quaternary ammonium salt.[1]

Anti-diabetic Effects

This compound has been shown to ameliorate metabolic changes associated with type 2 diabetes in animal models.[14][15][16][17]

Experimental Protocol: In Vivo Evaluation in a db/db Mouse Model [14][15][16]

-

Animal Model: Five-week-old male C57BL/KsJ-db/db mice, a model for type 2 diabetes, are used.[14]

-

Dietary Intervention: The mice are fed a diet where a percentage of the total sucrose is replaced with this compound (e.g., 5% this compound) for a period of several weeks (e.g., 6 weeks).[14]

-

Monitoring: Body weight, food intake, and water intake are monitored regularly.

-

Glucose Homeostasis Assessment:

-

Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.[15]

-

Fasting Blood Glucose and HbA1c: Measured to evaluate long-term glycemic control.

-

-

Biochemical Analysis: Blood samples are collected to measure plasma levels of insulin, total cholesterol, triglycerides, and LDL-C.

-

Gene Expression Analysis: Liver tissue is harvested to analyze the expression of genes involved in lipogenesis and inflammation using quantitative PCR (qPCR).

Table 2: Effect of this compound Supplementation on Metabolic Parameters in db/db Mice [14]

| Parameter | Control (Diabetic) | 5% this compound |

| Fasting Blood Glucose (mg/dL) | 480 ± 25 | 298 ± 30 |

| HbA1c (%) | 11.5 ± 0.4 | 8.9 ± 0.5 |

| Total Cholesterol (mg/dL) | 220 ± 10 | 185 ± 8 |

| Triglycerides (mg/dL) | 150 ± 12 | 110 ± 9 |

Signaling Pathway: Anti-diabetic Action of this compound

This compound supplementation has been shown to regulate the miR-122a/miR-33a axis in the liver of diabetic mice. This regulation leads to the downregulation of key lipogenic genes and a reduction in the expression of pro-inflammatory cytokines, thereby improving the overall metabolic profile.[14][16]

Prebiotic Activity

This compound and XOS are considered prebiotics due to their ability to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus.[7][18][19][20][21][22][23][24][25] This leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.[19][20][22][24]

Experimental Protocol: In Vitro Fermentation with Human Fecal Microbiota [19][20][22][24][26]

-

Fecal Slurry Preparation: Fresh fecal samples from healthy human donors are homogenized and diluted in an anaerobic medium.

-

Fermentation Setup: The fermentation is carried out in anaerobic conditions, typically in a batch culture system. The medium is supplemented with the this compound or XOS sample.

-

Incubation: The cultures are incubated at 37°C for a specified period (e.g., 24-48 hours).

-

Sample Analysis: At different time points, samples are collected to measure:

-

pH: To monitor the acidification of the medium.

-

SCFA Production: Acetate, propionate, and butyrate concentrations are quantified by HPLC.

-

Microbial Population Changes: The abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) is determined using methods like quantitative PCR (qPCR) or 16S rRNA gene sequencing.

-

Table 3: Short-Chain Fatty Acid (SCFA) Production (µmol/g) after 12h In Vitro Fermentation [19][20]

| Substrate | Acetic Acid | Propionic Acid | Butyric Acid |

| M×G XOS | 7764.2 | 1006.7 | 955.5 |

| Commercial XOS | 6664.1 | 1089.5 | 1252.9 |

| Pectin (Control) | 6387.9 | 661.5 | 917.7 |

M×G XOS: Xylooligosaccharides from Miscanthus × giganteus

Conclusion

Exploratory studies on this compound derivatives have revealed a diverse range of promising biological activities. Their synthesis from renewable resources, coupled with their demonstrated antimicrobial, anti-diabetic, and prebiotic properties, positions them as strong candidates for further investigation in the fields of pharmaceuticals, nutraceuticals, and functional foods. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further elucidating the therapeutic potential of these fascinating molecules. Future research should focus on expanding the library of this compound derivatives, conducting more extensive in vivo efficacy and safety studies, and further unraveling their molecular mechanisms of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cmuj.cmu.ac.th [cmuj.cmu.ac.th]

- 6. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. [PDF] Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides | Semantic Scholar [semanticscholar.org]

- 10. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 13. protocols.io [protocols.io]

- 14. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Xylose-Oligosaccharide Alleviating Type 2 Diabetes in Mice via Reducing Blood Glucose, Oxidative Stress, Inflammation and Regulating Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound, an Alternative Sweetener, Ameliorates Diabetes-Related Metabolic Changes by Regulating Hepatic Lipogenesis and miR-122a/33a in db/db Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Characterization of two β-xylosidases from Bifidobacterium adolescentis and their contribution to the hydrolysis of prebiotic xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus × giganteus by Human Fecal Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Collection - In Vitro Fermentation of Xylooligosaccharides Produced from Miscanthus à giganteus by Human Fecal Microbiota - Journal of Agricultural and Food Chemistry - Figshare [acs.figshare.com]

- 23. cib.csic.es [cib.csic.es]

- 24. In Vitro Assessment of the Prebiotic Potential of Xylooligosaccharides from Barley Straw - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of Xylooligosaccharide on the Growth of Bifidobacteria [jstage.jst.go.jp]

- 26. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

A Technical Guide to Xylobiose: From Chemical Properties to Biotechnological Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xylobiose, a disaccharide composed of two xylose units linked by a β-(1→4) glycosidic bond, is a key component of xylan, a major hemicellulose in plant cell walls. This technical guide provides an in-depth overview of this compound, covering its fundamental chemical properties, detailed experimental protocols for its production and analysis, and its significant roles in biotechnology and gut health. Particular emphasis is placed on its function as a prebiotic and its involvement in microbial signaling pathways.

Chemical and Physical Properties

This compound is a white, crystalline, water-soluble solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6860-47-5 | [1][2][3][4] |

| Chemical Formula | C₁₀H₁₈O₉ | [1][2][3][4] |

| Molecular Weight | 282.24 g/mol | [2] |

| Synonyms | 1,4-D-Xylobiose, 4-O-β-D-xylopyranosyl-D-xylose | [1][2] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water (10 mg/mL) | |

| Storage Temperature | -20°C |

Experimental Protocols

Production of this compound via Enzymatic Hydrolysis of Xylan

The controlled enzymatic hydrolysis of xylan is a common method for producing this compound and other xylo-oligosaccharides (XOS).[5][6][7] Endo-1,4-β-xylanases are key enzymes that randomly cleave the β-(1→4) glycosidic bonds in the xylan backbone.[7]

Objective: To produce this compound from a xylan-rich substrate using a purified endo-1,4-β-xylanase.

Materials:

-

Purified endo-1,4-β-xylanase (e.g., from Aspergillus niger)[6]

-

50 mM Citrate buffer (pH 5.0)[1]

-

Thermomixer or water bath

-

DNS (3,5-dinitrosalicylic acid) reagent for reducing sugar quantification[8]

-

High-Performance Liquid Chromatography (HPLC) system for product analysis

Methodology:

-

Substrate Preparation: Prepare a 0.5% (w/v) solution of xylan in 50 mM citrate buffer (pH 5.0).[1]

-

Enzyme Reaction: Add a defined activity of xylanase (e.g., 0.1 U) to the xylan solution.[1]

-

Incubation: Incubate the reaction mixture at 50°C with agitation (e.g., 1300 rpm in a thermomixer) for a specified time course (e.g., 0 to 180 minutes).[1]

-

Reaction Termination: At various time points, withdraw aliquots of the reaction mixture and terminate the reaction by boiling at 98-100°C for 5 minutes.[1]

-

Quantification of Reducing Sugars: Use the DNS method to quantify the total reducing sugars released during hydrolysis.[1][8]

-

Product Analysis: Analyze the composition of the hydrolysate, specifically the concentration of this compound, using HPLC.[1]

Figure 1: Experimental workflow for the enzymatic production of this compound.

Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

HPLC is a standard analytical technique for the separation and quantification of this compound and other oligosaccharides.[3][9][10]

Objective: To quantify the concentration of this compound in a sample.

Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector[10] or a UV detector following pre-column derivatization.[11]

-

Aminex HPX-42A or similar carbohydrate analysis column.[9]

Reagents and Standards:

-

Acetonitrile (HPLC grade)[3]

-

Ultrapure water

-

This compound standard of known concentration

-

Other xylo-oligosaccharide standards (xylotriose, xylotetraose, etc.) for identification[9]

Methodology:

-

Sample Preparation: Dilute the sample containing this compound with ultrapure water and filter through a 0.45 µm nylon filter.[4]

-

Mobile Phase: The mobile phase is typically HPLC-grade water.[9]

-

Chromatographic Conditions:

-

Standard Curve: Prepare a series of this compound standards of known concentrations. Inject each standard into the HPLC system and record the peak area. Construct a standard curve by plotting peak area against concentration.

-

Quantification: Inject the prepared sample into the HPLC system. Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration of this compound in the sample using the standard curve.[3]

Signaling Pathways and Prebiotic Activity

This compound is recognized as a prebiotic, a non-digestible food ingredient that beneficially affects the host by selectively stimulating the growth and/or activity of one or a limited number of bacteria in the colon.[2][4][12]

Utilization by Gut Microbiota

Certain beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, can utilize this compound as a carbon source.[2][13] The breakdown of this compound is initiated by the enzyme β-xylosidase, which hydrolyzes the β-(1→4) glycosidic bond to release xylose monomers.[13][14]

The xylose is then typically isomerized to xylulose and subsequently phosphorylated to xylulose-5-phosphate, which enters the pentose phosphate pathway.[13] The fermentation of this compound by these bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[2][15][16]

Figure 2: Simplified signaling pathway for this compound utilization by gut microbiota.

Health Benefits of this compound as a Prebiotic

The production of SCFAs from this compound fermentation contributes to several health benefits:

-

Lowering of colonic pH: This inhibits the growth of pathogenic bacteria.

-

Energy source for colonocytes: Butyrate, in particular, is a primary energy source for the cells lining the colon, promoting gut barrier integrity.[16]

-

Modulation of the immune system: SCFAs can have anti-inflammatory effects.[15]

-

Improved mineral absorption.

Studies have shown that supplementation with xylo-oligosaccharides can lead to an increase in beneficial bacteria like Bifidobacterium and a decrease in potentially pathogenic bacteria.[4][15] This modulation of the gut microbiota can help alleviate colonic inflammation.[16]

Gene Expression Regulation

The metabolic pathways for xylose and xylo-oligosaccharides are tightly regulated at the genetic level in many bacteria. The xyl operon, which contains the genes for xylose transport and metabolism, is often controlled by a repressor protein, XylR.[17][18]

In the absence of xylose, XylR binds to the operator region of the xyl operon, preventing the transcription of the metabolic genes.[19] When xylose is present, it binds to XylR, causing a conformational change that leads to its dissociation from the DNA, thereby allowing gene expression.[17][19] This xylose-inducible system has been harnessed as a tool for controlled gene expression in various biotechnological applications, including in E. coli, Bacillus, and Streptomyces.[17][18][20]

Conclusion

This compound is a disaccharide with significant potential in the fields of nutrition and biotechnology. Its prebiotic properties, which promote a healthy gut microbiome and the production of beneficial metabolites, make it a valuable functional food ingredient. Furthermore, the molecular mechanisms governing its metabolism in microorganisms provide powerful tools for the regulation of gene expression in industrial and research settings. The experimental protocols outlined in this guide provide a foundation for the production, quantification, and further investigation of this versatile carbohydrate.

References

- 1. 3.10. Enzymatic Hydrolysis of Xylan [bio-protocol.org]

- 2. Prebiotic Activity of Purified this compound Obtained from Ragi (Eleusine coracana, Indaf-15) Bran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. xylooligosaccharide.com [xylooligosaccharide.com]

- 4. cib.csic.es [cib.csic.es]

- 5. mdpi.com [mdpi.com]

- 6. oatext.com [oatext.com]

- 7. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digital.csic.es [digital.csic.es]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and validation of a HPLC method for determination of degree of polymerization of xylo-oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluating the In Vitro and In Vivo Prebiotic Effects of Different Xylo-Oligosaccharides Obtained from Bamboo Shoots by Hydrothermal Pretreatment Combined with Endo-Xylanase Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 14. Xylan Prebiotics and the Gut Microbiome Promote Health and Wellbeing: Potential Novel Roles for Pentosan Polysulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. Xylooligosaccharide Modulates Gut Microbiota and Alleviates Colonic Inflammation Caused by High Fat Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Regulation of Transgene Expression by the Natural Sweetener Xylose - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a strictly regulated xylose-induced expression system in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Development of a xylose-inducible promoter and riboswitch combination system for manipulating gene expression in Fusobacterium nucleatum - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Analysis of Xylobiose using High-Performance Liquid Chromatography (HPLC)

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary repeating unit of xylan, a major component of plant hemicellulose. As a significant xylo-oligosaccharide (XOS), this compound is of growing interest in the food, pharmaceutical, and agricultural sectors due to its prebiotic properties and potential health benefits.[1] Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of this compound and other oligosaccharides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD).

Principle

This method outlines the separation and quantification of this compound from a sample matrix using HPLC. The separation is typically achieved on a specialized carbohydrate analysis column or a reversed-phase column with an appropriate mobile phase.[3] Due to the lack of a UV chromophore in this compound, detection is commonly performed using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), which are sensitive to compounds that do not absorb UV light.[1][4] Quantification is based on the external standard method, where the peak area of this compound in the sample is compared to a calibration curve generated from standards of known concentrations.[5]

Experimental Protocols

1. Sample Preparation

The sample preparation method should be adapted based on the sample matrix.

1.1. Liquid Samples (e.g., fruit juice, fermentation broth)

-

Take a 5 mL aliquot of the liquid sample.

-

Add 10 mL of deionized water and mix thoroughly.

-

To precipitate larger molecules, add ethanol and centrifuge.

-

Evaporate the ethanol from the supernatant.

-

Redissolve the residue in deionized water or the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter prior to HPLC injection.[2]

1.2. Solid and Semi-solid Samples (e.g., plant biomass, food products)

-

Weigh 1-5 g of the homogenized sample.

-

Add a known volume of deionized water and sonicate to extract the sugars.

-

Add ethanol to precipitate interfering macromolecules and centrifuge.

-

Collect the supernatant and prepare for HPLC analysis as described for liquid samples.[5]

1.3. High-Protein Samples (e.g., dairy products)

-

Treat the sample with zinc acetate and potassium ferrocyanide solutions to precipitate proteins.[5]

-

Centrifuge and collect the supernatant.

-

Proceed with ethanol precipitation as described for solid samples.[5]

1.4. High-Fat Samples (>10% Fat)

-

Use petroleum ether to extract and remove the fat from the sample.[5]

-

Proceed with water extraction and ethanol precipitation as described for solid samples.[5]

2. Standard Preparation

-

Prepare a stock solution of this compound standard in deionized water or mobile phase at a concentration of 1 mg/mL.

-

Generate a series of working standards by serial dilution of the stock solution to create a calibration curve. A typical concentration range would be from 10 µg/mL to 500 µg/mL.

3. HPLC Analysis

The following tables summarize typical HPLC conditions for this compound analysis.

Table 1: HPLC Systems and Conditions

| Parameter | Method 1: Ligand Exchange/Size Exclusion | Method 2: HILIC | Method 3: Reversed-Phase (with Derivatization) |

| Column | Bio-Rad Aminex HPX-42A or Eurokat® H[6] | Amaze HD HILIC Mixed-Mode Column[7] | Kromasil C18 |

| Mobile Phase | HPLC Grade Water or 0.01 N Sulfuric Acid[6] | Acetonitrile/Water (e.g., 75:25 v/v)[2] | Acetonitrile/Water Gradient |

| Flow Rate | 0.6 mL/min[6] | 1.0 mL/min[7] | 1.0 mL/min |

| Column Temperature | 80°C or 75°C[6] | 35°C | 35°C |

| Injection Volume | 10-20 µL | 2-10 µL[7] | 10 µL |

| Detector | Refractive Index (RI)[6] or ELSD[1] | ELSD or Corona CAD[7] | UV (245 nm) after PMP derivatization |

| Run Time | ~15-60 min[6] | ~20 min | ~30 min |

4. Data Analysis

-

Integrate the peak area corresponding to the retention time of this compound for both standards and samples.

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 2: Example Calibration Data for this compound Analysis

| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 10 | 15,234 |

| 50 | 76,170 |

| 100 | 151,980 |

| 250 | 380,500 |

| 500 | 758,900 |

| Linearity (R²) | 0.9995 |

| LOD | ~0.8 ppm [6] |

| LOQ | ~2.5 ppm [6] |

Visualizations

Experimental Workflow for this compound Analysis

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Components

Caption: Key components of the HPLC system for this compound analysis.

References

- 1. ingenieria-analitica.com [ingenieria-analitica.com]

- 2. agronomy.emu.ee [agronomy.emu.ee]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. xylooligosaccharide.com [xylooligosaccharide.com]

- 6. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. helixchrom.com [helixchrom.com]

Application Note and Protocol: Enzymatic Assay for Xylobiose Quantification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xylobiose, a disaccharide composed of two xylose units linked by a β-1,4 glycosidic bond, is the primary building block of xylan, a major component of hemicellulose. The quantification of this compound is crucial in various research areas, including biofuel production, food science, and enzymology, particularly for characterizing the activity of xylanolytic enzymes. This document provides a detailed protocol for the enzymatic quantification of this compound using a coupled enzyme assay.

Principle of the Assay

This protocol employs a two-step enzymatic reaction for the specific quantification of this compound.

-

Hydrolysis of this compound: In the first step, β-xylosidase specifically hydrolyzes this compound into two molecules of D-xylose.[1][2][3]

-

Quantification of D-Xylose: The D-xylose produced is then quantified in a second reaction. This protocol details a method using D-xylose dehydrogenase. This enzyme catalyzes the oxidation of D-xylose to D-xylonolactone with the concurrent reduction of nicotinamide adenine dinucleotide (NAD+) to NADH.[4][5][6] The amount of NADH produced is directly proportional to the amount of D-xylose, and subsequently to the initial amount of this compound. The increase in absorbance at 340 nm due to the formation of NADH is measured spectrophotometrically to determine the this compound concentration.[6]

An alternative for the second step involves using xylose oxidase, which generates hydrogen peroxide (H₂O₂). The H₂O₂ is then used by a peroxidase to oxidize a chromogenic or fluorogenic substrate, allowing for colorimetric or fluorometric detection.[1]

Experimental Workflow Diagram

Caption: Workflow for the two-step enzymatic quantification of this compound.

Materials and Reagents

-

Enzymes:

-

Substrates and Cofactors:

-

This compound (for creating standards if quantifying β-xylosidase activity)

-

D-Xylose (for standard curve)

-

Nicotinamide Adenine Dinucleotide (NAD+), sodium salt

-

-

Buffers and Solutions:

-

Phosphate Buffer (50 mM, pH 6.0) or Sodium Acetate Buffer (50 mM, pH 4.5) for β-xylosidase reaction (optimal pH may vary depending on the enzyme source).[1][8]

-

Reaction Buffer for Xylose Dehydrogenase (e.g., Phosphate buffer, pH 7.5).[5]

-

Stop Solution (e.g., 1 M Na₂CO₃, or heat inactivation).[9][10]

-

-

Equipment:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

-

Thermostatic water bath or incubator.

-

Centrifuge.

-

Calibrated pipettes and tips.

-

96-well UV-transparent microplates or cuvettes.

-

Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific enzymes and samples used.

Part 1: Preparation of D-Xylose Standard Curve

-

Prepare a 1 mg/mL stock solution of D-xylose in deionized water.

-